molecular formula C13H18Cl2N2 B1424885 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride CAS No. 1258650-81-5

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

Cat. No.: B1424885
CAS No.: 1258650-81-5
M. Wt: 273.2 g/mol
InChI Key: KTHZLJATDBWKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-1H-benzimidazole and 5-chloropentyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to optimize the reaction rate and yield.

Chemical Reactions Analysis

1-(5-Chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Scientific Research Applications

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride can be compared with other benzimidazole derivatives, such as:

    1-(5-chloropentyl)-2-methyl-1H-benzimidazole: Similar in structure but without the hydrochloride group, which may affect its solubility and reactivity.

    2-methyl-1H-benzimidazole: Lacks the chloropentyl side chain, resulting in different chemical and biological properties.

    5-chloropentyl-1H-benzimidazole: Similar side chain but different core structure, leading to variations in its activity and applications.

Properties

IUPAC Name

1-(5-chloropentyl)-2-methylbenzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2.ClH/c1-11-15-12-7-3-4-8-13(12)16(11)10-6-2-5-9-14;/h3-4,7-8H,2,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHZLJATDBWKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Reactant of Route 5
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.